molecular formula C24H16O3 B12555110 (3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol CAS No. 153926-04-6

(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol

Cat. No.: B12555110
CAS No.: 153926-04-6
M. Wt: 352.4 g/mol
InChI Key: CJAMAUFDXDSQLU-QPXUXIHVSA-N
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Description

The compound “(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol” is a highly complex organic molecule characterized by its intricate heptacyclic structure. This compound features multiple fused rings and a unique arrangement of atoms, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including cyclization reactions, functional group transformations, and stereoselective synthesis. The specific synthetic route would depend on the desired configuration and functional groups present in the molecule. Common techniques might include:

    Cyclization Reactions: Formation of the heptacyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of hydroxyl groups and other functional groups through selective reactions.

    Stereoselective Synthesis: Control of stereochemistry using chiral catalysts or reagents.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may require advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a model for studying complex ring systems and stereochemistry. It may also be used in the development of new synthetic methodologies.

Biology

In biology, the compound could be investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine

In medicine, the compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound could be used as a precursor for the synthesis of other complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter its structure and activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol: A similar compound with slight variations in the ring structure or functional groups.

    Other Heptacyclic Compounds: Molecules with similar heptacyclic cores but different substituents or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

153926-04-6

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol

InChI

InChI=1S/C24H16O3/c25-21-16-10-12-9-8-11-4-3-7-14-13-5-1-2-6-15(13)19(18(12)17(11)14)20(16)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23-,24+/m1/s1

InChI Key

CJAMAUFDXDSQLU-QPXUXIHVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H]([C@H]7[C@@H]6O7)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O

Origin of Product

United States

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